5-tert-butyl-1,3-oxazole-4-carbaldehyde CAS number 1216135-67-9
5-tert-butyl-1,3-oxazole-4-carbaldehyde CAS number 1216135-67-9
The following technical guide provides an in-depth analysis of 5-tert-butyl-1,3-oxazole-4-carbaldehyde .
Core Scaffold for Medicinal Chemistry & Fragment-Based Drug Design
Executive Technical Note: Isomer Identification & CAS Ambiguity
CRITICAL ALERT: A discrepancy exists between the chemical name and the CAS number provided in the request.
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The Name: 5-tert-butyl-1,3-oxazole-4-carbaldehyde refers to an oxazole ring substituted at the C5 position with a tert-butyl group and at the C4 position with a formyl group.
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The CAS (1216135-67-9): Major chemical registries (e.g., Sigma-Aldrich, Fluorochem) assign this CAS number to the isomer 2-(tert-butyl)-1,3-oxazole-5-carbaldehyde .
Editorial Decision: To ensure maximum utility for researchers targeting the specific scaffold named in the prompt, this guide focuses on the 5-tert-butyl-1,3-oxazole-4-carbaldehyde isomer. This isomer is a critical intermediate often derived from Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9) or the corresponding acid (CAS 914637-34-6).
Chemical Identity & Physiochemical Profile
The 5-substituted-4-formyloxazole scaffold is a privileged structure in medicinal chemistry, offering a distinct vector for side-chain elaboration compared to its 2,5-disubstituted counterparts. The bulky tert-butyl group at C5 provides significant steric protection, influencing metabolic stability and hydrophobic binding interactions.
| Property | Data | Note |
| IUPAC Name | 5-(1,1-dimethylethyl)-1,3-oxazole-4-carbaldehyde | |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Predicted LogP | ~1.8 - 2.1 | Lipophilic, suitable for CNS penetration |
| H-Bond Acceptors | 2 (N, O) | The oxazole N is a weak acceptor |
| H-Bond Donors | 0 | |
| Physical State | Pale yellow oil or low-melting solid | Tendency to oxidize to acid upon air exposure |
| Solubility | DCM, MeOH, DMSO, EtOAc | Poor water solubility |
Synthetic Architecture
The synthesis of 5-substituted-1,3-oxazole-4-carbaldehydes is non-trivial and differs significantly from the Van Leusen synthesis (which typically yields 5-substituted oxazoles with H or other groups at C4). The most robust route utilizes the Schöllkopf method involving isocyanoacetates.
2.1 Retrosynthetic Analysis
The formyl group (C4) is best installed via the reduction of an ester precursor. The oxazole ring itself is constructed via the cyclization of an isocyanide with an acylating agent.
Figure 1: Retrosynthetic strategy accessing the 4-formyl core via the 4-carboxylate intermediate.
2.2 Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate
This step exploits the acidity of the
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Reagents: Ethyl isocyanoacetate (1.0 equiv), Pivaloyl chloride (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (2.0 equiv), THF (anhydrous).
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Procedure:
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Dissolve ethyl isocyanoacetate in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
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Add DBU dropwise. The solution will turn deep red/brown as the isocyanoacetate anion forms.
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Add pivaloyl chloride dropwise. The tert-butyl group provides steric bulk, so addition should be controlled to prevent exotherms.
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Allow to warm to room temperature and stir for 4–6 hours.
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Mechanism: The isocyanide carbon attacks the carbonyl of the pivaloyl chloride. Subsequent cyclization of the enolate onto the isocyanide carbon closes the ring.
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Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
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Step 2: Selective Reduction to the Aldehyde Direct reduction of the ester to the aldehyde requires controlled conditions to avoid over-reduction to the alcohol.
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Reagents: DIBAL-H (Diisobutylaluminum hydride, 1.1 equiv), DCM (Dichloromethane).
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Procedure:
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Dissolve the oxazole ester in anhydrous DCM and cool to -78°C (Dry ice/acetone bath). Critical: Temperature control is essential to stop at the hemiacetal intermediate.
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Add DIBAL-H (1.0 M in hexanes) dropwise over 30 minutes.
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Stir at -78°C for 1–2 hours. Monitor by TLC (disappearance of ester).
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Quench: Carefully add methanol (at -78°C) followed by a saturated Rochelle’s salt (potassium sodium tartrate) solution.
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Phase Separation: Allow the mixture to stir vigorously at RT until the aluminum emulsion clears (can take 1–2 hours).
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Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The aldehyde is often used immediately or stored under argon due to oxidation sensitivity.
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Functionalization & Reaction Manifold
The C4-aldehyde is a versatile "chemical handle" allowing the rapid generation of diverse libraries.
Figure 2: Divergent synthesis pathways from the aldehyde core.
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Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ yields amines commonly found in MAP4K4 and p38 kinase inhibitors. The oxazole ring acts as a bioisostere for amide bonds, reducing hydrolytic susceptibility.
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Oxidation: Conversion to 5-tert-butyl-1,3-oxazole-4-carboxylic acid (CAS 914637-34-6) enables peptide coupling reactions.
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C-H Activation: The C2 proton of the oxazole ring (between N and O) is acidic (pKa ~20). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles at the C2 position, creating 2,4,5-trisubstituted oxazoles.
Therapeutic Applications & Biological Relevance
4.1 Kinase Inhibition (ATP-Competitive)
The oxazole scaffold is frequently employed to mimic the adenine ring of ATP or to occupy the hydrophobic pocket adjacent to the gatekeeper residue in kinases.
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Mechanism: The Nitrogen (N3) of the oxazole can serve as a hydrogen bond acceptor to the hinge region of the kinase.
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Role of tert-butyl: The bulky C5-tert-butyl group typically occupies the hydrophobic back-pocket (Selectivity Pocket), enhancing potency against specific kinases like VEGFR or Raf while reducing affinity for off-targets.
4.2 Metabolic Stability
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CYP450 Blocking: The tert-butyl group blocks metabolic oxidation at the C5 position, a common soft spot in less substituted oxazoles.
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Solubility: While the tert-butyl group increases lipophilicity (LogP), the oxazole ring itself is polar enough to maintain reasonable solubility compared to phenyl-substituted analogs.
Handling, Stability & Safety
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air.
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Hazards:
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Skin/Eye Irritant: Standard PPE (gloves, goggles) required.
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Reactivity: Incompatible with strong oxidizing agents and strong bases (which may deprotonate C2).
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Purification Note: If the aldehyde degrades, it can often be repurified via a bisulfite adduct: dissolve in saturated NaHSO₃ (aq), wash away impurities with organic solvent, then release the aldehyde with mild base (NaHCO₃).
References
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Sigma-Aldrich. Product Detail: 2-(tert-butyl)oxazole-5-carbaldehyde (CAS 1216135-67-9).Link
- Suzuki, M., et al. "Synthesis of 5-substituted oxazole-4-carboxylates via the reaction of isocyanoacetates with acid chlorides." Journal of Organic Chemistry, 2005.
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BLD Pharm. Product Detail: 5-tert-butyl-1,3-oxazole-4-carboxylic acid (CAS 914637-34-6).[1][2]Link
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Organic Chemistry Portal. "Van Leusen Oxazole Synthesis and Schöllkopf Method." Link
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PubChem. Compound Summary: 1,3-Oxazole-2-carboxaldehyde (Analogous scaffold properties).Link




